N-(1-Benzylpiperidin-4-yl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine
Overview
Description
N-(1-Benzylpiperidin-4-yl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine is a complex organic compound characterized by its benzylpiperidine structure and trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Benzylpiperidin-4-yl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting with the preparation of the piperidine ring. The benzyl group is introduced through a benzyl chloride intermediate, and the trifluoromethyl group is added using trifluoromethylating agents. Reaction conditions often require the use of strong bases and controlled temperatures to ensure the proper formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and large-scale batch processes are commonly employed to achieve efficient production. Purification steps, such as recrystallization or chromatography, are essential to obtain a high-purity final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium(VI) oxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated by strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted pyridines or piperidines.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds, making it valuable in organic synthesis.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it suitable for targeting specific biological pathways and receptors.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other fluorinated materials. Its unique properties contribute to the development of advanced materials with improved performance.
Mechanism of Action
The mechanism by which N-(1-Benzylpiperidin-4-yl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances binding affinity to receptors, while the benzylpiperidine moiety provides structural stability. These interactions can modulate biological processes, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
N-(1-Methylpiperidin-4-yl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine
N-(1-Phenylpiperidin-4-yl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine
N-(1-Ethylpiperidin-4-yl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine
Uniqueness: N-(1-Benzylpiperidin-4-yl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine stands out due to its benzyl group, which provides additional steric hindrance and electronic effects compared to its methyl, phenyl, or ethyl counterparts. This uniqueness can lead to different biological activities and applications.
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClF3N3/c19-16-10-14(18(20,21)22)11-23-17(16)24-15-6-8-25(9-7-15)12-13-4-2-1-3-5-13/h1-5,10-11,15H,6-9,12H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLMHDWRTKQPHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=C(C=C(C=N2)C(F)(F)F)Cl)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501138403 | |
Record name | 3-Chloro-N-[1-(phenylmethyl)-4-piperidinyl]-5-(trifluoromethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501138403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242267-94-2 | |
Record name | 3-Chloro-N-[1-(phenylmethyl)-4-piperidinyl]-5-(trifluoromethyl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242267-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-N-[1-(phenylmethyl)-4-piperidinyl]-5-(trifluoromethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501138403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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